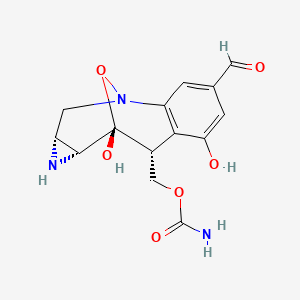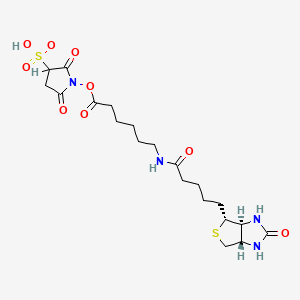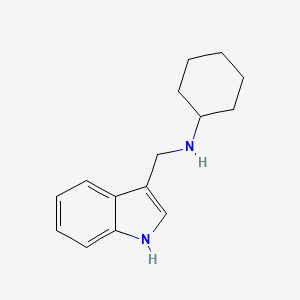
N-(1H-indol-3-ylmethyl)cyclohexanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(1H-indol-3-ylmethyl)cyclohexanamine often involves catalytic processes and specific reactions tailored to construct the cyclohexanamine backbone and the indol-3-ylmethyl moiety. For example, zinc triflate catalyzed reactions allow for the regioselective formation of C-C bonds with indoles, suggesting a potential pathway for synthesizing compounds with indole and cyclohexanamine components through alkylation-dehydrogenation-aromatization sequences (Singh et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions such as C-H⋯N and π⋯π contacts, which influence the conformation and stability of the molecule. For instance, studies on isomeric compounds have shown the importance of such interactions in crystal packing, implying that similar forces could play a role in the structure of N-(1H-indol-3-ylmethyl)cyclohexanamine (Lai et al., 2006).
Chemical Reactions and Properties
Compounds like N-(1H-indol-3-ylmethyl)cyclohexanamine are likely to undergo various chemical reactions, including cyclopropanation and aromatic substitution, depending on the functional groups present. For example, the cyclopropanation strategy used in synthesizing indoline alkaloids indicates a potential for constructing complex structures involving cyclohexanamine and indole derivatives (Zhang et al., 2011).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles, including N-(1H-indol-3-ylmethyl)cyclohexanamine, play a crucial role in organic synthesis. A comprehensive review on indole synthesis offers a classification of all indole syntheses, highlighting the versatility and importance of indole frameworks in organic chemistry. This classification facilitates the understanding of strategic approaches to indole construction, crucial for the development of pharmaceuticals and other indole-based compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Roles in Hepatic Protection
Indoles and their derivatives, such as indole-3-carbinol (I3C) and its major derivatives, demonstrate significant protective effects on chronic liver injuries. These compounds modulate transcriptional factors, relieve oxidative stress, and influence cell activation, proliferation, and apoptosis, showcasing their potential in hepatic protection and the treatment of liver diseases (Wang et al., 2016).
Role in Cellular Protection and Immunity
Research on dimethyltryptamine (DMT), a compound structurally similar to N-(1H-indol-3-ylmethyl)cyclohexanamine, suggests a broader physiological role beyond its psychotropic effects. DMT, acting through sigma-1 receptors, may have protective mechanisms in cellular bioenergetics and immunity. This indicates potential medical applications of indole derivatives in tissue protection and regeneration (Frecska et al., 2013).
Antimicrobial Activity of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, including antimicrobial properties. Recent studies have synthesized various indole derivatives and evaluated their antimicrobial potential, which may contribute to the development of new antimicrobial drugs. This highlights the importance of indole chemistry in discovering novel therapeutic agents (Kaur et al., 2019).
Medicinal Perspective and Clinical Applications
Indole-based compounds, due to their chemical reactivity and pharmacological significance, have led to the development of various drug candidates for treating pharmacological diseases. The review of indole derivatives from recent years showcases their antifungal, antiprotozoal, antiplatelet, and anticancer potentials, underlining the medicinal importance of indoles in enhancing human life (Kumar et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGDCJLAKCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202206 | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)cyclohexanamine | |
CAS RN |
53924-03-1 | |
| Record name | N-Cyclohexyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53924-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-1H-indole-3-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX88BAA25Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



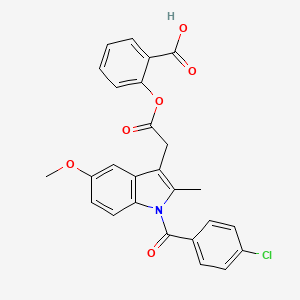
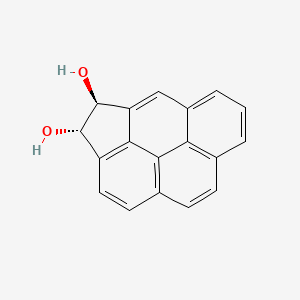
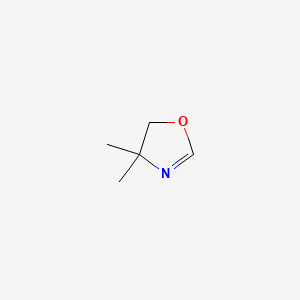
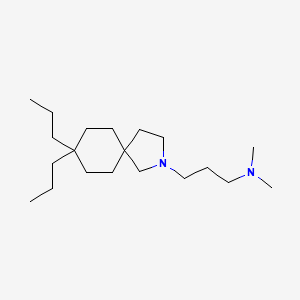
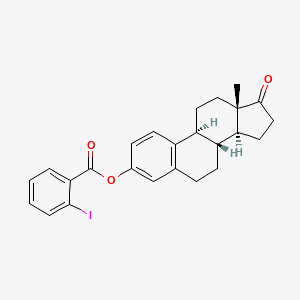
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)
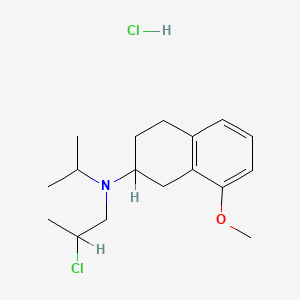
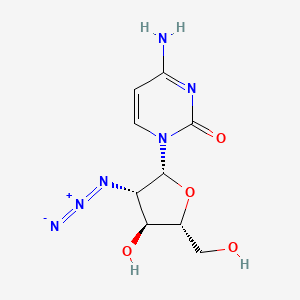
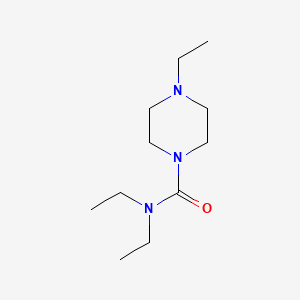
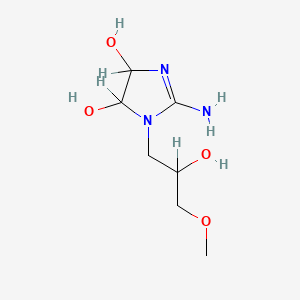
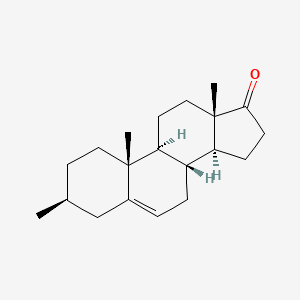
![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
